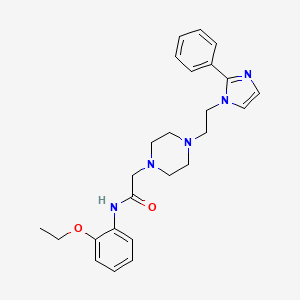

N-(2-ethoxyphenyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide

Description

N-(2-ethoxyphenyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide is a structurally complex molecule featuring an acetamide core substituted with a 2-ethoxyphenyl group and a piperazine-ethyl-imidazole moiety. The ethoxy group may enhance solubility, while the phenylimidazole and piperazine components could contribute to receptor binding specificity.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O2/c1-2-32-23-11-7-6-10-22(23)27-24(31)20-29-16-14-28(15-17-29)18-19-30-13-12-26-25(30)21-8-4-3-5-9-21/h3-13H,2,14-20H2,1H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSDSHFFCZMAPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment and as a modulator of various biological pathways. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

The molecular formula of N-(2-ethoxyphenyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide is , with a molecular weight of approximately 430.55 g/mol. The structure includes an ethoxyphenyl group, a piperazine moiety, and an imidazole derivative, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that incorporate various functional groups to enhance its biological efficacy. The synthetic pathway often leverages established methodologies for creating imidazole and piperazine derivatives, which are known to exhibit significant pharmacological properties.

Antitumor Activity

Recent studies have demonstrated that compounds structurally related to N-(2-ethoxyphenyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide exhibit notable antitumor properties. For instance, derivatives of imidazole have shown significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer).

In one study, an imidazole derivative was found to induce apoptosis in HeLa cells by modulating the expression of key proteins involved in the apoptotic pathway. Specifically, it increased the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic Bcl-2 levels, leading to enhanced apoptosis rates compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N-(2-Ethoxyphenyl)-... | 18.53 | HeLa |

| 5-FU | 20.00 | HeLa |

| MTX | 25.00 | A549 |

CYP24A1 Inhibition

Another significant aspect of the biological activity of this compound is its inhibitory effect on cytochrome P450C24A1 (CYP24A1), an enzyme implicated in vitamin D metabolism and cancer progression. Studies have reported IC50 values ranging from 0.3 µM to 72 µM for various derivatives, indicating that modifications in the chemical structure can lead to enhanced inhibitory activity .

The mechanisms through which N-(2-ethoxyphenyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide exerts its effects include:

Apoptosis Induction:

The compound activates intrinsic apoptotic pathways by modulating mitochondrial dynamics and influencing the expression levels of apoptotic proteins.

CYP24A1 Modulation:

By inhibiting CYP24A1, the compound may alter vitamin D metabolism, potentially leading to increased levels of active vitamin D metabolites that can exert anti-cancer effects.

Case Studies

In a detailed examination involving mouse splenocytes and recombinant PD-L1 interactions, certain derivatives demonstrated significant immune modulation capabilities, rescuing immune cells effectively at concentrations as low as 100 nM . This suggests potential applications in immunotherapy alongside traditional chemotherapeutic strategies.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with imidazole and piperazine derivatives exhibit promising anticancer properties. For instance, studies have shown that similar imidazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Imidazole derivatives have been reported to possess antifungal and antibacterial properties, making them valuable in treating infections . The presence of the piperazine ring may enhance the interaction with microbial targets, leading to increased efficacy.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. Research has indicated that compounds similar to N-(2-ethoxyphenyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide can influence neurotransmitter systems, potentially offering therapeutic benefits for anxiety and depression .

Synthesis and Evaluation

A study synthesized various piperazine derivatives and evaluated their anticancer potential against different cell lines. The synthesized compounds showed IC50 values comparable to established chemotherapeutics, indicating their potential as effective anticancer agents .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 20.12 ± 6.20 | Breast Cancer |

| Compound B | 10.84 ± 4.20 | Colon Cancer |

| Compound C | 24.57 ± 1.62 | Lung Cancer |

Pharmacokinetic Studies

Pharmacokinetic evaluations have demonstrated that similar compounds exhibit favorable absorption and distribution characteristics, which are crucial for their efficacy as therapeutic agents . These studies highlighted the importance of optimizing chemical properties to enhance bioavailability.

Comparison with Similar Compounds

Structural Analogues and Receptor Targeting

Table 1: Structural and Functional Comparisons

Key Observations:

Receptor Selectivity: Piperazine-containing compounds in exhibit high selectivity for cannabinoid receptor 2 (CB2) over CB1, with Ki values in the nanomolar range for CB2 .

Imidazole vs. Triazole/Triazine : The phenylimidazole group in the target compound contrasts with triazine () or triazole () moieties. Imidazoles often engage in hydrogen bonding via the NH group, whereas triazines/triazoles may prioritize π-π stacking, influencing receptor binding kinetics .

Ethoxy Group Impact : The 2-ethoxyphenyl substituent likely improves aqueous solubility compared to adamantane () or cyclopropyl () groups, which are more lipophilic. This could enhance bioavailability but reduce blood-brain barrier penetration .

Key Observations:

Synthetic Complexity : compounds require multi-step syntheses with specialized reagents (e.g., DIPEA), whereas microwave-assisted synthesis () improves reaction efficiency for triazole derivatives. The target compound’s synthesis likely involves amide coupling and piperazine functionalization but lacks reported details.

Purity and Yield : The adamantane-triazine-piperazine analogs achieve >95% purity via HPLC , while the imatinib analog () has lower yields (30%) but high purity (>98%) . The target compound’s synthetic feasibility remains speculative without data.

Pharmacokinetic and Toxicity Considerations

- Toxicity : Imidazole-containing compounds (e.g., ) may carry hepatotoxicity risks due to cytochrome P450 interactions, whereas triazine derivatives () show fewer off-target effects in CB2 assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.